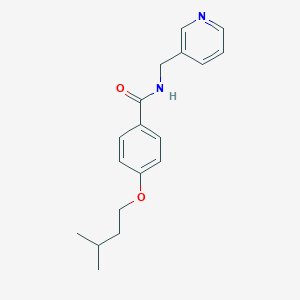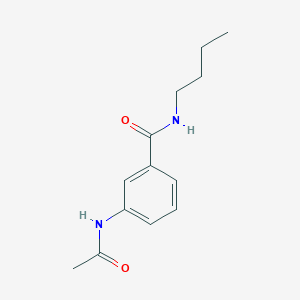![molecular formula C16H16N2O2 B267624 N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isonicotinamide derivatives and has been found to exhibit a wide range of pharmacological activities.
作用机制
The mechanism of action of N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A is not fully understood. However, it has been suggested that it acts on various signaling pathways, including the NF-κB and MAPK pathways. N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It has also been found to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, induce apoptosis in cancer cells, and improve glucose tolerance and insulin sensitivity. Furthermore, N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been shown to modulate the immune system and reduce oxidative stress. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively characterized using various analytical techniques. However, there are also some limitations to using N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A in lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and humans. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, studies are needed to elucidate the mechanism of action of N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A and identify its molecular targets. Overall, N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications.
合成方法
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A can be synthesized by reacting 2-hydroxyphenylisonicotinamide with isobutylene in the presence of a catalyst. The reaction yields N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A as a yellow crystalline solid with a purity of more than 95%. The synthesis method has been optimized and validated, and the compound has been characterized using various analytical techniques.
科学研究应用
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been shown to modulate the immune system and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
属性
产品名称 |
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
N-[2-(2-methylprop-2-enoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H16N2O2/c1-12(2)11-20-15-6-4-3-5-14(15)18-16(19)13-7-9-17-10-8-13/h3-10H,1,11H2,2H3,(H,18,19) |
InChI 键 |
IVVKFXJYSOMZIJ-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=NC=C2 |
规范 SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-furoyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267544.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B267545.png)
![4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267549.png)
![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B267550.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-isopropoxybenzamide](/img/structure/B267551.png)
![2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide](/img/structure/B267553.png)
![2-butoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267559.png)
![N-(tert-butyl)-4-{[(2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B267562.png)
![N-{4-[(anilinocarbonyl)amino]phenyl}propanamide](/img/structure/B267563.png)
![2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B267564.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B267565.png)
![4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B267567.png)